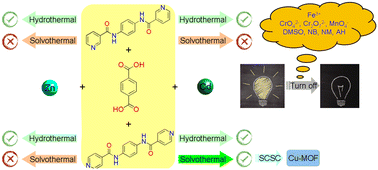A series of bis-pyridyl-bis-amide-modulated metal–organic frameworks: formation, transformation and selectivity for the efficient detection of multiple analytes†
CrystEngComm Pub Date: 2022-07-19 DOI: 10.1039/D2CE00915C
Abstract
The designing of luminescent metal–organic frameworks (LMOFs) as sensors for the detection of molecules and ions constitutes an active area of research. Four different three-dimensional (3D) unusual LMOFs, namely, {[Zn(3-pda)(TA)]·H2O}n (1), {[Zn(4-pda)(TA)]·2H2O}n (2), [Cd(3-pda)(TA)]n (3), and {[Cd2(4-pda)2(TA)2]·(4-fpia)·H2O}n (4) (3-pda = 1,4-bis(3-pyridylcarboxylamide)benzene, 4-pda = 1,4-bis(4-pyridylcarboxylamide)benzene, 4-fpia = N-(4-formylamino-phenyl)-isonicotinamide, and TA = terephthalic acid) were successfully synthesized by a hydrothermal method and characterized by single-crystal X-ray diffraction. Under solvothermal conditions, a structurally transformational 3D 3-fold interpenetrated porous MOF, [Cd2(4-pda)2(TA)2(DMF)]n (4a), was obtained, which could be further transformed to isostructural [Cu2(4-pda)2(TA)2(DMF)]n (4b) by single-crystal to single-crystal (SCSC) transformation. The effect of N-donor ligands, metal ions and solvents on the structure of MOFs is discussed in detail. A series of luminescence recognition tests proved that complexes 1–4 can be used as luminescent sensors for detecting certain metal cations, oxyanions, and toxic organic solvents in an aqueous environment. Furthermore, the luminescence quenching mechanism and structure–function relationship were studied systematically.


Recommended Literature
- [1] Assembly of tetrameric dimethyltin-functionalized selenotungstates: from nanoclusters to one-dimensional chains†
- [2] Natural product ‘legal highs’
- [3] Diffusion coefficients in solids, their measurement and significance
- [4] Microfluidic PDMS on paper (POP) devices†
- [5] Singlet oxygen-promoted one-pot synthesis of highly ordered mesoporous silica materials via the radical route†
- [6] A Cr3+ luminescence based ratiometric optical laser power meter†
- [7] Isomeric 1,2,3,4,5,6-hexamethylbicyclo[3,1,0]hexenyl cations and their thermal rearrangements
- [8] Efficient coupling of MnO2/TiN on carbon cloth positive electrode and Fe2O3/TiN on carbon cloth negative electrode for flexible ultra-fast hybrid supercapacitors†
- [9] Fast and mild palladium(ii)-catalyzed 1,4-oxidation of 1,3-dienes viaactivation of molecular oxygen with a designed cobalt(ii) porphyrin†
- [10] Sequential transformations in assemblies based on octamolybdate clusters and 1,2-bis(4-pyridyl)ethane†‡










